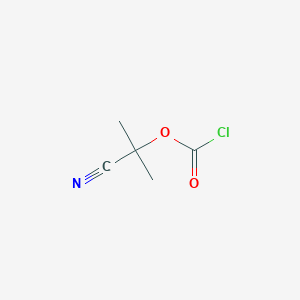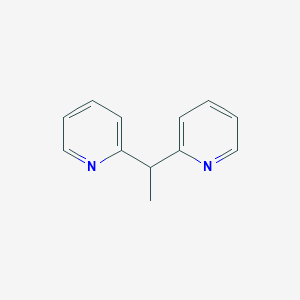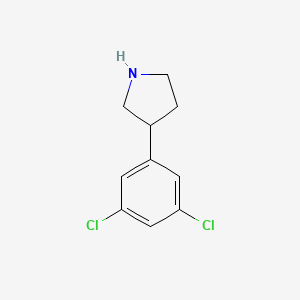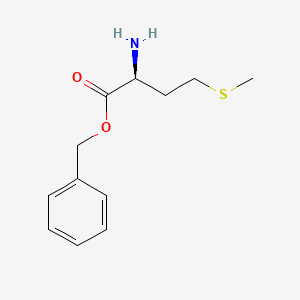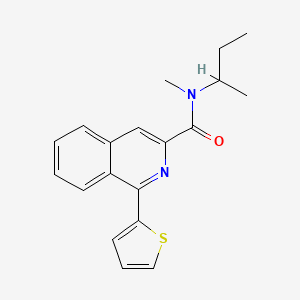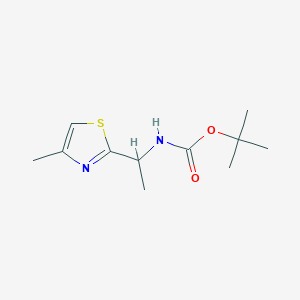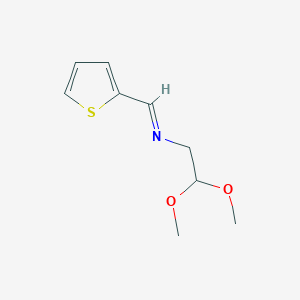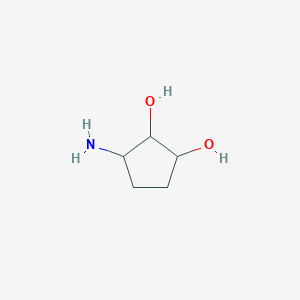
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is an organic compound with the molecular formula C5H11NO2 It consists of a five-membered cyclopentane ring with an amino group and two hydroxyl groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis. The oxidation reaction typically uses hydrogen peroxide as the oxidant, with a catalyst such as Fu-Cu and a cocatalyst like KCl. The reaction is carried out at 35-45°C for 4-6 hours. The resulting cyclopentene oxide is then hydrolyzed using deionized water and a solid proton acid catalyst at 70-90°C for 80-110 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through an asymmetric cycloaddition reaction involving cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method is advantageous due to its high atom economy, low production costs, and good stereoselectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Forms derivatives with different functional groups, such as alkyl or acyl derivatives.
Scientific Research Applications
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,2-Cyclopentanediol: Lacks the amino group, making it less versatile in certain reactions.
1,3-Cyclopentanediol: Has a different hydroxyl group arrangement, leading to different chemical properties and reactivity.
3-Amino-1-cyclopentanol: Similar but with only one hydroxyl group, affecting its hydrogen bonding and reactivity.
Uniqueness: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is unique due to the presence of both amino and hydroxyl groups on a cyclopentane ring, providing a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2 |
InChI Key |
JBSOEJULKZXSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


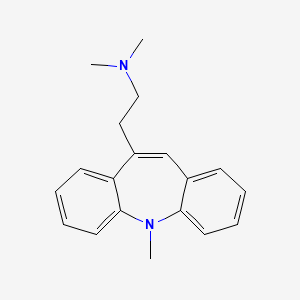
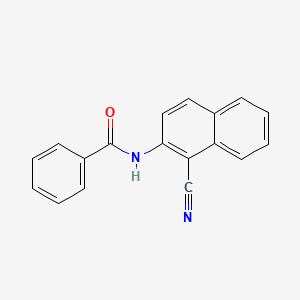
![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)
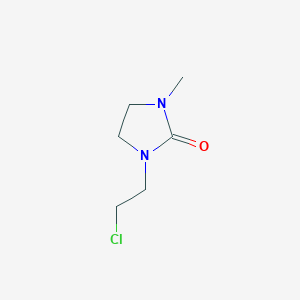
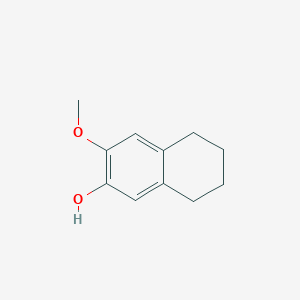
![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)
